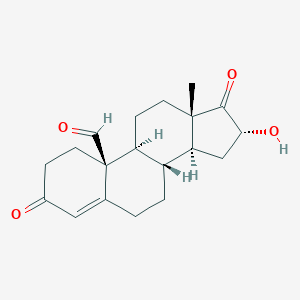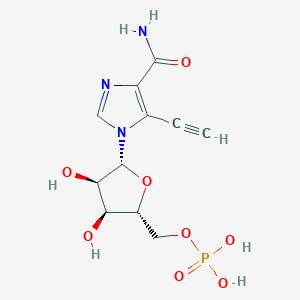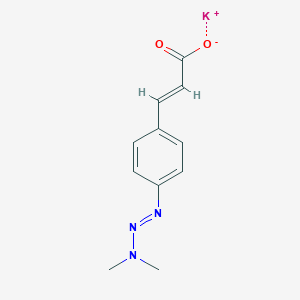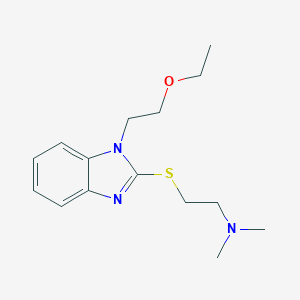![molecular formula C19H23N3O B238237 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, also known as MPBA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a small molecule that can interact with various biological targets, making it a valuable tool for studying the mechanisms of different biological processes.
Wirkmechanismus
The mechanism of action of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with different biological targets. 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the activity of protein kinase CK2 by binding to its active site. This inhibition leads to the suppression of cell growth and proliferation. 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has also been found to interact with dopamine receptors in the brain, leading to the modulation of dopamine signaling pathways.
Biochemical and Physiological Effects:
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has also been shown to modulate dopamine signaling pathways in the brain, leading to changes in behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments is its ability to interact with different biological targets. This makes it a valuable tool for studying the mechanisms of different biological processes. Additionally, 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been found to have anticancer properties, making it a potential candidate for cancer therapy. However, one limitation of using 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide research. One area of interest is the development of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide-based anticancer therapies. Another area of interest is the study of dopamine signaling pathways in the brain and the potential use of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in the treatment of dopamine-related disorders. Additionally, further studies are needed to determine the safety and efficacy of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide and its potential applications in different fields of research.
Synthesemethoden
The synthesis of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves several steps. The first step is the preparation of 4-methylpiperazine, which is then reacted with 4-nitrophenylacetic acid to produce 4-(4-nitrophenyl)-1-methylpiperazine. This intermediate is then reduced with hydrogen gas in the presence of a palladium catalyst to yield 4-(4-aminophenyl)-1-methylpiperazine. Finally, this compound is reacted with 4-methylbenzoyl chloride to produce 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been used in various scientific research studies due to its ability to interact with different biological targets. It has been shown to inhibit the activity of protein kinase CK2, which is involved in cell growth and proliferation. 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been used as a tool to study the role of dopamine receptors in the brain.
Eigenschaften
Produktname |
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
|---|---|
Molekularformel |
C19H23N3O |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H23N3O/c1-15-3-5-16(6-4-15)19(23)20-17-7-9-18(10-8-17)22-13-11-21(2)12-14-22/h3-10H,11-14H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
JRTDMSBYLHMMGH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Löslichkeit |
46.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)

![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)


![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)


![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)

